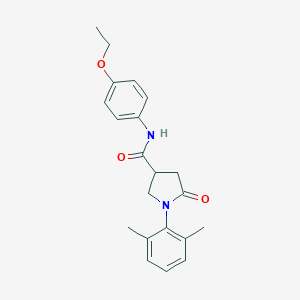
1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of pyrrolidine carboxamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, making it a subject of interest for many researchers.
Wirkmechanismus
The mechanism of action of 1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of inflammatory mediators. This leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, it has been shown to have anticancer effects in various cancer cell lines. This compound has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is its potential as a therapeutic agent in various diseases. Additionally, it has shown promising results in various scientific research studies, making it a subject of interest for many researchers. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied.
Zukünftige Richtungen
There are several future directions for the research on 1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One of the future directions is to further study its mechanism of action and identify its molecular targets. Additionally, further studies are needed to determine its toxicity and safety profile. Another future direction is to explore its potential as a therapeutic agent in various diseases, including cancer and neurological disorders. Furthermore, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
In conclusion, 1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has shown potential applications in various scientific research studies. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the discovery of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2,6-dimethylphenylamine, which is reacted with ethyl 4-bromobenzoate to form the intermediate product. This intermediate product is then reacted with 1-(2-chloroethyl)pyrrolidine-2,5-dione to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has shown potential applications in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. This compound has also been studied for its potential as an anticancer agent. Additionally, it has been studied for its potential use in the treatment of neurological disorders.
Eigenschaften
Produktname |
1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
1-(2,6-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O3/c1-4-26-18-10-8-17(9-11-18)22-21(25)16-12-19(24)23(13-16)20-14(2)6-5-7-15(20)3/h5-11,16H,4,12-13H2,1-3H3,(H,22,25) |
InChI-Schlüssel |
IPLGGWYBUHAYQQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC=C3C)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B271129.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B271131.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271134.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)







